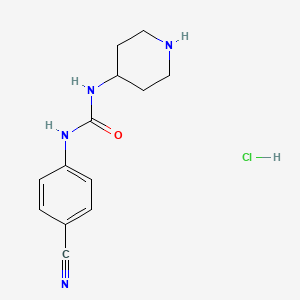

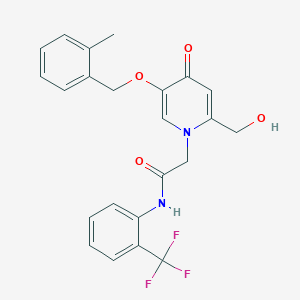

2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The introduction of "2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" involves understanding its potential place within chemical research, focusing on cyclopentyl and cyclopropyl groups' roles in medicinal chemistry and organic synthesis. These structural motifs are prevalent in compounds with significant biological activity and offer unique challenges and opportunities in synthesis and chemical property manipulation.

Synthesis Analysis

The synthesis of related cyclopentyl and cyclopropyl compounds often involves multi-step organic reactions, including cycloadditions, functional group transformations, and stereocontrolled synthesis. For example, the enantio- and diastereoselective synthesis of a cyclopentyl-containing compound as a key intermediate was achieved using enzyme-catalyzed asymmetric hydrolysis (Norimine et al., 1998). Similar strategies may apply to the synthesis of "2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide," focusing on achieving desired stereochemistry and functional group incorporation.

Molecular Structure Analysis

The molecular structure of compounds containing cyclopentyl and cyclopropyl groups is crucial for their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate structural details. A detailed analysis of molecular interactions, such as hydrogen bonding, stacking, and halogen bonding, in a structurally related compound, was demonstrated (Gouda et al., 2022).

Chemical Reactions and Properties

Cyclopentyl and cyclopropyl groups influence the chemical reactivity of compounds through their ring strain and conformational preferences. Studies on related compounds have shown a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and radical cyclizations, as ways to construct and modify these ring systems. For instance, the regioselectivity of reactions involving cyanothioacetamide with acetylcyclopentanone highlights the influence of ring strain on chemical reactivity (Dotsenko et al., 2012).

作用机制

Target of Action

The primary targets of 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making this compound potentially useful in cancer therapy.

Mode of Action

2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide acts by recruiting Cereblon , a protein involved in ubiquitin-proteasome system . This leads to the degradation of its primary targets, CDK4/cyclin D1 and CDK6/cyclin D1 . The degradation of these proteins disrupts the cell cycle, potentially inhibiting the proliferation of cancer cells.

Biochemical Pathways

The compound affects the cell cycle regulation pathway by targeting CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in the G1-S phase transition of the cell cycle. Their degradation disrupts the normal progression of the cell cycle, leading to cell cycle arrest.

Pharmacokinetics

The compound’s ability to cause dose-dependent degradation of its targets in cells suggests it may have favorable absorption and distribution properties .

Result of Action

The action of 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide results in the degradation of CDK4 and CDK6 . This leads to cell cycle arrest, which can inhibit the proliferation of cancer cells. The compound has been shown to cause selective degradation of CDK4 and CDK6 in Molt4 cells .

属性

IUPAC Name |

2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c19-16(8-12-3-1-2-4-12)18-10-13-7-15(11-17-9-13)14-5-6-14/h7,9,11-12,14H,1-6,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPPCLZNIJSZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)